molecular formula C18H18N2O4S B2791054 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 912771-06-3

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2791054
M. Wt: 358.41
InChI Key: QFDYWUMPLUQHGW-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as DMBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBE is a benzothiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves the condensation of 4-ethoxybenzoic acid with 4,7-dimethoxy-1,3-benzothiazol-2-amine, followed by acylation with ethyl chloroformate and subsequent deprotection of the amine.

Starting Materials
4-ethoxybenzoic acid, 4,7-dimethoxy-1,3-benzothiazol-2-amine, ethyl chloroformate, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, wate

Reaction
Step 1: Condensation of 4-ethoxybenzoic acid with 4,7-dimethoxy-1,3-benzothiazol-2-amine using triethylamine as a catalyst in dichloromethane to form N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide., Step 2: Acylation of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide with ethyl chloroformate in dichloromethane to form the corresponding ethyl ester., Step 3: Deprotection of the amine by treatment with sodium bicarbonate in water and extraction with diethyl ether to obtain the final product, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide.

Mechanism Of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In protein-ligand interactions, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to bind to the active site of proteins, resulting in a change in the protein's conformation and activity.

Biochemical And Physiological Effects

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of protein activity. In cancer cells, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to induce cell cycle arrest and apoptosis, resulting in the inhibition of cancer cell growth. In protein-ligand interactions, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to modulate the activity of various proteins, including enzymes and receptors.

Advantages And Limitations For Lab Experiments

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has several advantages for lab experiments, including its high solubility in various solvents, its stability under various conditions, and its ability to bind to various proteins and enzymes. However, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide also has some limitations, including its potential toxicity and its limited availability.

Future Directions

There are several future directions for the study of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, including the investigation of its potential applications in drug discovery, the development of new synthetic methods for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, and the study of its interactions with various proteins and enzymes. Additionally, the potential use of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in the development of new materials, including polymers and metal complexes, should also be explored.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been used as a fluorescent probe to study protein-ligand interactions. In material science, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been used as a precursor for the synthesis of various materials, including polymers and metal complexes.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-15-13(22-2)9-10-14(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDYWUMPLUQHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

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